TPP2 Inhibitory Potency: L-Norleucyl-L-prolinamide vs. Butabindide
L-Norleucyl-L-prolinamide inhibits tripeptidyl peptidase II (TPP2) with a Ki of 20 nM [1]. In comparison, butabindide (UCL-1397), a well-characterized TPP2 inhibitor derived from tripeptide optimization, exhibits a Ki of 7 nM . While butabindide is more potent, L-norleucyl-L-prolinamide represents a distinct, minimalist dipeptide scaffold that served as a foundational lead in the development of more complex TPP2 inhibitors [2].
| Evidence Dimension | Inhibitory potency against tripeptidyl peptidase II (TPP2) |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | Butabindide (UCL-1397): Ki = 7 nM |
| Quantified Difference | Butabindide is approximately 2.86-fold more potent (lower Ki) |
| Conditions | Enzymatic assay against TPP2 (BindingDB and literature data) |
Why This Matters
This quantifies the potency of the minimal dipeptide scaffold relative to an optimized, high-affinity inhibitor, informing selection for either basic research on TPP2 recognition or as a starting point for further medicinal chemistry optimization.
- [1] BindingDB: Ki summary for L-norleucyl-L-prolinamide (BDBM50176919) against Tripeptidyl aminopeptidase (Rattus norvegicus). View Source
- [2] Inhibitors of tripeptidyl peptidase II. 3. Derivation of butabindide by successive structure optimizations. J. Med. Chem. 2005, 48, 23, 7333-7342. View Source
